3-(Pyrrolidin-1-ylmethyl)phenol
Overview
Description
3-(Pyrrolidin-1-ylmethyl)phenol is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many bioactive compounds and is often used in the development of drugs .
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been a topic of interest in recent years. Various synthetic strategies have been used, including ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . For instance, a new alkylaminophenol compound was synthesized by the Petasis reaction .Molecular Structure Analysis
The molecular structure of 3-(Pyrrolidin-1-ylmethyl)phenol is characterized by the presence of a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional coverage, a phenomenon known as "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring in 3-(Pyrrolidin-1-ylmethyl)phenol can undergo various chemical reactions. These reactions are often used to modify the structure of the molecule and create new compounds with different biological profiles .Scientific Research Applications
Drug Discovery
The compound “3-(Pyrrolidin-1-ylmethyl)phenol” is a type of alkylaminophenol, which is a class of heterocycle compounds containing amine and phenol groups . These compounds are frequently used in drug discovery due to their biological significance . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Cancer Treatment
Alkylaminophenols, including “3-(Pyrrolidin-1-ylmethyl)phenol”, have been used frequently in cancer treatment . The diversity of cancer species has led to biologically active compounds being used as pharmaceutical ingredients. Therefore, the discovery of new compounds having antiproliferative action against cancer cells is very important .
Antioxidant Properties
Alkylaminophenols, including “3-(Pyrrolidin-1-ylmethyl)phenol”, have high antioxidant properties . This makes them preferred in medical applications .
Synthesis via Petasis Reaction
The compound “3-(Pyrrolidin-1-ylmethyl)phenol” can be synthesized by the Petasis reaction . This reaction occurs between aldehyde, amine, and boronic acid . The mild reaction conditions make it preferred in many applications .
Safety and Hazards
3-(Pyrrolidin-1-ylmethyl)phenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, respiratory irritation, and is harmful if swallowed or inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using the product only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
The use of pyrrolidine derivatives, including 3-(Pyrrolidin-1-ylmethyl)phenol, in drug discovery is a promising area of research . Future work could focus on improving the selectivity of the photocatalytic benzene oxidation reaction, which is used in the synthesis of phenol . Additionally, the design of new pyrrolidine compounds with different biological profiles could be an interesting direction for future research .
Mechanism of Action
Target of Action
It’s known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
The pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds containing the pyrrolidine ring have been associated with a variety of biological activities . The influence of steric factors on biological activity has been investigated, describing the structure–activity relationship (SAR) of the studied compounds .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The compound is synthesized by the petasis reaction and is considered a biologically important alkylaminophenol compound . The molecular properties of alkylaminophenol compounds are theoretically and experimentally compatible .
Action Environment
It’s known that the reaction conditions of the petasis reaction, which is used to synthesize this compound, are mild, making it preferred in many applications .
properties
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-5-3-4-10(8-11)9-12-6-1-2-7-12/h3-5,8,13H,1-2,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXZWASTUWHFBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357895 | |
Record name | Phenol, 3-(1-pyrrolidinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-ylmethyl)phenol | |
CAS RN |
69383-70-6 | |
Record name | Phenol, 3-(1-pyrrolidinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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